

# Ginsenoside Rh3 mechanism of action in cancer cells

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Ginsenoside Rh3**

Cat. No.: **B191329**

[Get Quote](#)

An In-depth Technical Guide on the Core Mechanism of Action of **Ginsenoside Rh3** in Cancer Cells

## Introduction

**Ginsenoside Rh3**, a rare tetracyclic triterpenoid saponin primarily extracted from *Panax ginseng* C.A. Meyer, has garnered significant attention in oncological research.<sup>[1][2]</sup> Its potent anticancer activities have been demonstrated across a multitude of cancer models, including lung, colorectal, breast, and prostate cancers.<sup>[2][3][4][5]</sup> Unlike conventional chemotherapeutic agents that often present severe side effects, **Ginsenoside Rh3** exhibits a multi-targeted approach with lower toxicity, making it a promising candidate for standalone therapy or as an adjuvant to enhance the efficacy of existing treatments.<sup>[2][6]</sup> This technical guide elucidates the core mechanisms through which **Ginsenoside Rh3** exerts its anticancer effects, focusing on the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and immunomodulation. The content herein is intended for researchers, scientists, and drug development professionals, providing detailed experimental insights and data-driven summaries.

## Induction of Apoptosis

A primary mechanism of **Ginsenoside Rh3**'s anticancer activity is the induction of programmed cell death, or apoptosis. This is achieved through the modulation of several key signaling pathways, primarily centering on the mitochondrial-dependent intrinsic pathway.

### 1.1. Mitochondrial-Dependent Pathway

**Ginsenoside Rh3** treatment has been shown to increase the production of intracellular Reactive Oxygen Species (ROS).<sup>[3][7]</sup> This elevation in ROS disrupts the mitochondrial membrane potential ( $\Delta\Psi_m$ ) and modulates the expression of the Bcl-2 family of proteins.<sup>[5][8]</sup> Specifically, Rh3 upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2.<sup>[5][8]</sup> This shift in the Bax/Bcl-2 ratio facilitates the release of cytochrome c from the mitochondria into the cytosol.<sup>[8]</sup> Cytosolic cytochrome c then triggers the activation of a caspase cascade, beginning with the proteolytic cleavage of caspase-9 and subsequently caspase-3.<sup>[8]</sup> Activated caspase-3 is a key executioner caspase that cleaves critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), ultimately leading to DNA fragmentation and the characteristic morphological changes of apoptosis.<sup>[5][8]</sup> In colorectal cancer cells, Rh3 has been shown to induce apoptosis specifically by upregulating caspase-3 expression.<sup>[9][10]</sup>



[Click to download full resolution via product page](#)

**Ginsenoside Rh3**-induced mitochondrial apoptosis pathway.

## 1.2. p53 Pathway Activation

In gallbladder cancer cells, 20(S)-ginsenoside Rg3 has been demonstrated to activate the p53 pathway.[\[11\]](#) This activation contributes to the induction of both cellular senescence and mitochondrial-dependent apoptosis, highlighting the multi-faceted pro-apoptotic role of this compound.[\[11\]](#)

# Cell Cycle Arrest

**Ginsenoside Rh3** effectively halts the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G0/G1 or G1/S transition phase.[\[3\]](#)[\[11\]](#)[\[12\]](#)

## 2.1. G1 Phase Arrest

In lung and gallbladder cancer cells, Rh3 treatment leads to a significant increase in the proportion of cells in the G1 phase and a corresponding decrease in the S and G2/M phases.[\[11\]](#)[\[12\]](#) This arrest is mediated by the modulation of key cell cycle regulatory proteins. Rh3 has been shown to upregulate the expression of tumor suppressor proteins p53 and the cyclin-dependent kinase (CDK) inhibitor p21.[\[12\]](#) Concurrently, it downregulates the expression of proteins that promote G1/S transition, such as Cyclin D1 and CDK4.[\[12\]](#) In prostate cancer cells, Rh3-induced G1/S arrest is directly linked to an increase in intracellular ROS.[\[3\]](#)[\[7\]](#)



[Click to download full resolution via product page](#)

Mechanism of **Ginsenoside Rh3**-induced G1 cell cycle arrest.

## 2.2. Targeting EGFR Pathway

In non-small cell lung cancer (NSCLC), 20(S)-Rg3 has been identified as an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.<sup>[13]</sup> By targeting EGFR, it blocks the downstream Ras/Raf/MEK/ERK signaling pathway, which is crucial for cell proliferation. This inhibition leads to the downregulation of CDK2, Cyclin A2, and Cyclin E1, resulting in G0/G1 phase arrest.<sup>[13]</sup>

## Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis.<sup>[4]</sup> **Ginsenoside Rh3** exhibits potent anti-angiogenic properties by targeting vascular endothelial growth factor (VEGF) and its related signaling pathways.<sup>[14][15]</sup>

### 3.1. Downregulation of VEGF

Rh3 has been shown to downregulate the expression of VEGF by repressing signaling pathways such as p38/ERK.[14] It also inhibits hypoxia-induced signaling molecules that promote VEGF expression, including hypoxia-inducible factor-1 $\alpha$  (HIF-1 $\alpha$ ), NF- $\kappa$ B, and STAT3. [12][14] By reducing the expression of VEGF, Rh3 effectively suppresses the formation of new blood vessels in the tumor microenvironment, thereby starving the tumor of essential nutrients and oxygen.[4][16]

## Immunomodulatory Effects

**Ginsenoside Rh3** can remodel the tumor microenvironment by promoting antitumor immunity. [4][16] It enhances the phagocytic activity of macrophages and can act as a cytotoxic activator of Natural Killer (NK) cells.[17][18][19] In colorectal cancer models, Rh3 was found to downregulate the expression of immune checkpoint proteins B7-H1 (PD-L1) and B7-H3, which are associated with reduced overall survival.[4][16] This suggests that Rh3 can help overcome tumor-induced immune suppression.

## Quantitative Data Summary

The following tables summarize the quantitative effects of **Ginsenoside Rh3/Rg3** on various cancer cell lines.

Table 1: Inhibitory Concentration (IC50) Values of Ginsenosides

| Ginsenoside | Cell Line | Cancer Type       | IC50 Value  | Treatment Duration | Citation             |
|-------------|-----------|-------------------|-------------|--------------------|----------------------|
| Rh3         | HCT116    | Colorectal Cancer | 77.54 µg/mL | Not Specified      | <a href="#">[20]</a> |
| Rg3         | Jurkat    | Leukemia          | ~90 µM      | 24 h               | <a href="#">[21]</a> |
| Rg3         | PC3       | Prostate Cancer   | 8.4 µM      | Not Specified      | <a href="#">[22]</a> |
| Rg3         | LNCaP     | Prostate Cancer   | 14.1 µM     | Not Specified      | <a href="#">[22]</a> |
| Rh2         | PC3       | Prostate Cancer   | 5.5 µM      | Not Specified      | <a href="#">[22]</a> |
| Rh2         | LNCaP     | Prostate Cancer   | 4.4 µM      | Not Specified      | <a href="#">[22]</a> |
| Rf          | MG-63     | Osteosarcoma      | 11 µM       | 24 h               | <a href="#">[23]</a> |

Table 2: Effect of **Ginsenoside Rh3/Rg3** on Cell Cycle Distribution

| Ginsenoside | Cell Line  | Concentration | Duration | % Cells in G0/G1        | % Cells in S            | % Cells in G2/M | Citation |
|-------------|------------|---------------|----------|-------------------------|-------------------------|-----------------|----------|
| Rg3         | PC3        | 50 µM         | 48 h     | Significantly Increased | Significantly Decreased | Not Specified   | [3][24]  |
| SRg3        | MDA-MB-231 | 100 µM        | 3 days   | 65.3% ± 3.22            | Not Specified           | 12.5% ± 1.4     | [25]     |
| Control     | MDA-MB-231 | Vehicle       | 3 days   | 52.8% ± 5.1             | 27.6% ± 3.0             | 19.8% ± 1.2     | [25]     |
| Rh3         | A549 & PC9 | 50 & 100 µM   | 24 h     | Markedly Increased      | Decreased               | Decreased       | [12]     |

Table 3: Effect of **Ginsenoside Rh3/Rg3** on Apoptosis

| Ginsenoside | Cell Line   | Concentration | Duration      | Apoptotic Effect                    | Citation                                 |
|-------------|-------------|---------------|---------------|-------------------------------------|------------------------------------------|
| Rh3         | SW1116      | 120 µg/mL     | 12-48 h       | Increased apoptotic cell ratio      | <a href="#">[9]</a> <a href="#">[10]</a> |
| Rg3         | Renal 786-O | 45 µM         | 48 h          | Apoptotic rate of 23.18% ± 1.46     | <a href="#">[26]</a>                     |
| Rh2         | Jurkat      | 35 µM         | Not Specified | 23.23% ± 3.06 early apoptotic cells | <a href="#">[21]</a>                     |
| Rg3         | Jurkat      | 35 µM         | Not Specified | 10.53% ± 0.98 early apoptotic cells | <a href="#">[21]</a>                     |

## Experimental Protocols

Detailed methodologies for key experiments are provided below.

### 1. Cell Viability and Proliferation Assay (MTT/CCK-8)



[Click to download full resolution via product page](#)

Workflow for MTT/CCK-8 cell viability assays.

- Principle: These are colorimetric assays that measure cell metabolic activity. Viable cells reduce a tetrazolium salt (MTT) to formazan or a WST-8 salt (CCK-8) to a colored product.[\[5\]](#) [\[21\]](#)

- Protocol:

- Cancer cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.[12]
- The culture medium is replaced with a medium containing various concentrations of **Ginsenoside Rh3** (e.g., 0-140  $\mu$ M) or a vehicle control (DMSO).[12]
- Cells are incubated for specified time points (e.g., 24, 48, 72 hours).[12][26]
- Following treatment, MTT (0.5 mg/ml) or CCK-8 solution (10  $\mu$ l) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.[5][21]
- For MTT assays, the formazan crystals are solubilized with a solvent like DMSO.
- The absorbance is measured using a microplate reader at a wavelength of 450 nm for CCK-8 or 570 nm for MTT.[21]
- Cell viability is expressed as a percentage relative to the vehicle-treated control group.

## 2. Apoptosis Analysis (Annexin V/PI Staining)

- Principle: This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while Propidium Iodide (PI) intercalates with DNA in cells with compromised membranes (late apoptotic/necrotic).[5]

- Protocol:

- Cells are seeded in 6-well plates and treated with Rh3 for a specified duration (e.g., 24 hours).[20]
- After treatment, both floating and adherent cells are harvested by trypsinization.[11]
- Cells are washed twice with cold PBS.[5]
- The cell pellet is resuspended in 1X Annexin V binding buffer.[5]

- Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[20]
- The mixture is incubated for 15 minutes in the dark at room temperature.[5][20]
- The stained cells are analyzed immediately by a flow cytometer.

### 3. Cell Cycle Analysis (Propidium Iodide Staining)

- Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle via flow cytometry. [11]
- Protocol:
  - Cells are seeded and treated with different concentrations of Rh3 for a specified time (e.g., 48 hours).[3][11]
  - Cells are harvested, washed twice with cold PBS.[11]
  - The cells are fixed by dropwise addition into ice-cold 70% ethanol and stored overnight at 4°C.[11][27]
  - The fixed cells are washed again with PBS and then resuspended in a PI staining solution containing RNase A.[27]
  - The mixture is incubated in the dark for 15-30 minutes.[27]
  - The DNA content is analyzed using a flow cytometer, and the percentage of cells in each phase is quantified using analysis software.[3]

### 4. Western Blotting

- Principle: This technique is used to detect and quantify specific proteins in a cell lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific primary and secondary antibodies.
- Protocol:

- After treatment with Rh3, cells are lysed using a lysis buffer to extract total protein.
- Protein concentration is determined using a BCA or Bradford assay.
- Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
- The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.
- The membrane is incubated with a primary antibody specific to the target protein (e.g., Caspase-3, Cyclin D1, p-ERK) overnight at 4°C.[12]
- After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin is often used as a loading control.[12]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [mdpi.com](http://mdpi.com) [mdpi.com]
- 2. [spandidos-publications.com](http://spandidos-publications.com) [spandidos-publications.com]
- 3. Ginsenoside Rg3 suppresses the proliferation of prostate cancer cell line PC3 through ROS-induced cell cycle arrest - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 4. Ginsenoside Rg3 targets cancer stem cells and tumor angiogenesis to inhibit colorectal cancer progression in vivo - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 5. Ginsenoside Rg3 Induces Apoptosis of Human Breast Cancer (MDA-MB-231) Cells - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 6. [researchgate.net](http://researchgate.net) [researchgate.net]

- 7. Ginsenoside Rg3 suppresses the proliferation of prostate cancer cell line PC3 through ROS-induced cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 20(S)-Ginsenoside Rg3-induced apoptosis in HT-29 colon cancer cells is associated with AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ginsenoside Rh3 Inhibits Proliferation and Induces Apoptosis of Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 20(S)-ginsenoside Rg3 promotes senescence and apoptosis in gallbladder cancer cells via the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ginsenoside Rh3 Inhibits Lung Cancer Metastasis by Targeting Extracellular Signal-Regulated Kinase: A Network Pharmacology Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Functional mechanism of Ginsenosides on tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-Angiogenic Properties of Ginsenoside Rg3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ginsenoside Rg3 targets cancer stem cells and tumor angiogenesis to inhibit colorectal cancer progression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Immunomodulatory, Anti-Inflammatory, and Anti-Cancer Properties of Ginseng: A Pharmacological Update - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Ginsenosides: an immunomodulator for the treatment of colorectal cancer [frontiersin.org]
- 19. wepub.org [wepub.org]
- 20. Transcriptome Analysis of the Anti-Proliferative Effects of Ginsenoside Rh3 on HCT116 Colorectal Cancer Cells [mdpi.com]
- 21. Ginsenoside Rh2 and Rg3 inhibit cell proliferation and induce apoptosis by increasing mitochondrial reactive oxygen species in human leukemia Jurkat cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. spandidos-publications.com [spandidos-publications.com]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. mdpi.com [mdpi.com]
- 26. scielo.br [scielo.br]

- 27. 2.5. Flow cytometry for cell cycle analysis [bio-protocol.org]
- To cite this document: BenchChem. [Ginsenoside Rh3 mechanism of action in cancer cells]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b191329#ginsenoside-rh3-mechanism-of-action-in-cancer-cells\]](https://www.benchchem.com/product/b191329#ginsenoside-rh3-mechanism-of-action-in-cancer-cells)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)